3-amino-6-methyl-3H-pyridin-2-one;hydrochloride
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Overview
Description
3-amino-6-methyl-3H-pyridin-2-one;hydrochloride is a compound belonging to the pyridine family, which is known for its diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-methyl-3H-pyridin-2-one;hydrochloride typically involves the reaction of 3-amino-6-methyl-4-phenylpyridine-2(1H)-one with aromatic aldehydes to form Schiff bases, which are then reduced using sodium borohydride . The structure of the synthesized compounds is confirmed using 1H and 13C NMR spectroscopy .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
3-amino-6-methyl-3H-pyridin-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction and various aromatic aldehydes for the formation of Schiff bases . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions include various derivatives of 3-amino-6-methyl-3H-pyridin-2-one, which can be further functionalized for specific applications .
Scientific Research Applications
3-amino-6-methyl-3H-pyridin-2-one;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and neurotropic activities
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-6-methyl-3H-pyridin-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to exhibit neurotropic activity by interacting with neurotransmitter systems in the brain . The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate the activity of certain receptors and enzymes.
Comparison with Similar Compounds
3-amino-6-methyl-3H-pyridin-2-one;hydrochloride can be compared with other similar compounds such as:
3-amino-6-methyl-4-phenylpyridine-2(1H)-one: This compound has similar structural features but different functional groups, leading to variations in its biological activity.
Thienopyridine derivatives: These compounds also contain a pyridine moiety and exhibit antimicrobial activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H9ClN2O |
---|---|
Molecular Weight |
160.60 g/mol |
IUPAC Name |
3-amino-6-methyl-3H-pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C6H8N2O.ClH/c1-4-2-3-5(7)6(9)8-4;/h2-3,5H,7H2,1H3;1H |
InChI Key |
RCQXAZSOJJZQHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)C(C=C1)N.Cl |
Origin of Product |
United States |
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